Cas no 406200-12-2 (5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one)
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties
Names and Identifiers
-
- AKOS016393639
- 406200-12-2
- (4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- 5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-Chlorophenyl)-1,5-dihydro-3-hydroxy-4-(4-methylbenzoyl)-1-(2-thiazolyl)-2H-pyrrol-2-one
-
- Inchi: 1S/C21H15ClN2O3S/c1-12-6-8-13(9-7-12)18(25)16-17(14-4-2-3-5-15(14)22)24(20(27)19(16)26)21-23-10-11-28-21/h2-11,17,26H,1H3
- InChI Key: ZCWXPIKEJCRJOU-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CS2)C(C2=CC=CC=C2Cl)C(C(=O)C2=CC=C(C)C=C2)=C(O)C1=O
Computed Properties
- Exact Mass: 410.0491912g/mol
- Monoisotopic Mass: 410.0491912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 98.7Ų
Experimental Properties
- Density: 1.473±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 573.9±60.0 °C(Predicted)
- pka: 4.50±1.00(Predicted)
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3286-0015-2μmol |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-5μmol |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-10μmol |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-20μmol |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-1mg |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-2mg |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-3mg |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-4mg |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-5mg |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3286-0015-10mg |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
406200-12-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Introduction to 5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 406200-12-2)
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activity. This compound, identified by the CAS number 406200-12-2, belongs to a class of heterocyclic molecules that are widely explored for their pharmacological properties. The presence of multiple functional groups, including a chlorophenyl moiety, a hydroxy group, a methylbenzoyl substituent, and a thiazole ring, contributes to its unique chemical profile and makes it a promising candidate for further investigation.
The compound's molecular structure incorporates several key features that are of interest in medicinal chemistry. The chlorophenyl group is known to enhance binding affinity to certain biological targets, while the hydroxy group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. Additionally, the methylbenzoyl moiety introduces a hydrophobic region that can improve membrane permeability, and the thiazole ring is a common pharmacophore found in many bioactive molecules. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have suggested that the 5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one may interact with enzymes and receptors involved in various disease pathways. For instance, preliminary docking studies have indicated that it could bind to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain signaling. Furthermore, the compound's interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) has also been explored, suggesting potential applications in metabolic disorders.
The synthesis of this compound presents both challenges and opportunities for chemists. The multi-step synthesis involves careful regioselective functionalization of the pyrrolone core, which requires precise control over reaction conditions. The introduction of the chlorophenyl, hydroxy, and methylbenzoyl groups must be carefully orchestrated to avoid unwanted side reactions. Additionally, the integration of the thiazole ring necessitates specialized synthetic strategies that leverage transition metal catalysis or organometallic reagents. Despite these challenges, recent reports highlight innovative synthetic routes that have successfully produced high yields of this compound in pure form.
Investigations into the pharmacological properties of 5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one have revealed promising results in preclinical studies. In vitro assays have demonstrated that this compound exhibits inhibitory activity against several target enzymes and receptors relevant to human health. Notably, it has shown potent activity against COX-2, suggesting its potential as an anti-inflammatory agent. Moreover, its interaction with other enzymes such as kinase inhibitors has been studied, indicating possible applications in oncology research.
The compound's ability to cross cell membranes efficiently makes it an attractive candidate for oral administration. This property is particularly important for drug development, as it ensures adequate bioavailability and systemic distribution. Furthermore, preliminary toxicology studies have shown that this molecule exhibits low toxicity at therapeutic doses, which is a critical factor in drug safety assessments. These findings have prompted further investigation into its potential as a therapeutic agent.
The role of computational methods in optimizing the pharmacological properties of this compound cannot be overstated. High-throughput virtual screening (HTVS) has been employed to identify derivatives with enhanced potency and selectivity. By leveraging machine learning algorithms and large-scale databases of bioactive compounds, researchers can rapidly screen millions of virtual structures to find promising candidates for experimental validation. This approach has significantly accelerated the drug discovery process and has led to the identification of novel analogs with improved pharmacokinetic profiles.
Future directions in the study of 5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one include exploring its mechanism of action in greater detail through biochemical assays and structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM). These studies will provide insights into how the compound interacts with its biological targets at an atomic level and will help elucidate its mode of action. Additionally, formulation development efforts are underway to optimize its solubility and bioavailability for clinical trials.
The integration of interdisciplinary approaches has been instrumental in advancing our understanding of this compound's potential therapeutic applications. Collaboration between chemists, biologists, pharmacologists, and computer scientists has fostered innovative research strategies that combine experimental data with computational predictions. This holistic approach ensures that all aspects of drug discovery—structure design, biological evaluation, pharmacokinetic optimization—are addressed cohesively.
In conclusion,5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol]-one (CAS No. 40620012
406200-12-2 (5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)